molecular formula C13H25ClN2O2 B15236228 Ethyl1,4'-bipiperidine-3-carboxylate hcl

Ethyl1,4'-bipiperidine-3-carboxylate hcl

Cat. No.: B15236228
M. Wt: 276.80 g/mol
InChI Key: LRUWBNCXNORZLZ-UHFFFAOYSA-N
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Description

Ethyl1,4’-bipiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C13H25ClN2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1,4’-bipiperidine-3-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of Ethyl1,4’-bipiperidine-3-carboxylate hydrochloride involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl1,4’-bipiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different biological activities and applications .

Scientific Research Applications

Ethyl1,4’-bipiperidine-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl1,4’-bipiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride
  • Ethyl [1,4’-bipiperidine]-3-carboxylate dihydrochloride
  • Ethyl piperidine-3-carboxylate

Uniqueness

Ethyl1,4’-bipiperidine-3-carboxylate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

ethyl 1-piperidin-4-ylpiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-2-17-13(16)11-4-3-9-15(10-11)12-5-7-14-8-6-12;/h11-12,14H,2-10H2,1H3;1H

InChI Key

LRUWBNCXNORZLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2CCNCC2.Cl

Origin of Product

United States

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